molecular formula C19H21N5O4 B2846711 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1005292-34-1

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2846711
CAS RN: 1005292-34-1
M. Wt: 383.408
InChI Key: MNCLOLPGLORETK-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMA401, and it has been found to have therapeutic effects in the treatment of chronic pain and neuropathic pain.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on compounds like acetochlor and metolachlor. These studies highlight the complex metabolic pathways leading to carcinogenic outcomes in rats and the role of specific cytochrome P450 isoforms in the metabolism of these compounds (Coleman et al., 2000).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights a process optimization for the synthesis of intermediates in antimalarial drug production (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

A study on pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions investigated the effect of hydrogen bonding on self-assembly processes. These complexes displayed significant antioxidant activity, suggesting potential for pharmacological applications (Chkirate et al., 2019).

Amide Derivatives and Anion Coordination

Research into the spatial orientations of amide derivatives on anion coordination, utilizing compounds like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, provides insights into molecular interactions and potential pharmaceutical applications (Kalita & Baruah, 2010).

Design and Synthesis of Chemotherapeutic Agents

Studies have designed and synthesized hydrazide and oxadiazole derivatives, starting from 3-methoxyphenol, showing promising antimicrobial and antitumor activities. These findings highlight the potential for developing new therapeutic agents based on similar molecular frameworks (Kaya et al., 2017).

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-3-27-15-10-8-14(9-11-15)24-18(21-22-23-24)12-20-19(25)13-28-17-7-5-4-6-16(17)26-2/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCLOLPGLORETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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